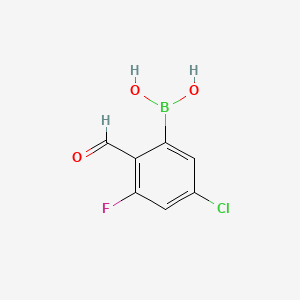

5-Chloro-3-fluoro-2-formylphenylboronic acid

CAS No.:

Cat. No.: VC13773517

Molecular Formula: C7H5BClFO3

Molecular Weight: 202.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5BClFO3 |

|---|---|

| Molecular Weight | 202.38 g/mol |

| IUPAC Name | (5-chloro-3-fluoro-2-formylphenyl)boronic acid |

| Standard InChI | InChI=1S/C7H5BClFO3/c9-4-1-6(8(12)13)5(3-11)7(10)2-4/h1-3,12-13H |

| Standard InChI Key | FIEWECUDPROKAY-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=CC(=C1C=O)F)Cl)(O)O |

| Canonical SMILES | B(C1=CC(=CC(=C1C=O)F)Cl)(O)O |

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The molecule features a phenyl ring with four distinct substituents:

-

Boronic acid (-B(OH)₂) at position 1, enabling participation in Suzuki-Miyaura couplings.

-

Formyl (-CHO) at position 2, providing a reactive aldehyde site for condensation or reduction.

-

Fluoro (-F) at position 3, introducing electron-withdrawing effects.

-

Chloro (-Cl) at position 5, further modulating electronic density.

This arrangement creates a polarized aromatic system with regions of electron deficiency (near F and Cl) and nucleophilic reactivity (boronic acid and formyl groups).

Table 1: Key Molecular Parameters

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₇H₅BClFO₃ | |

| Molecular weight | 202.38 g/mol | |

| IUPAC name | (5-chloro-3-fluoro-2-formylphenyl)boronic acid | |

| XLogP3 | 1.7 (estimated) |

Computational Insights

Density Functional Theory (DFT) studies on analogous fluorophenylboronic acids (e.g., 3-fluoro-4-formylphenylboronic acid) reveal:

-

HOMO-LUMO gap: ~5.2 eV, indicating moderate electronic stability .

-

Molecular Electrostatic Potential (MEP): Strongly negative regions near boronic acid oxygen atoms (-0.35 e/Ų), favoring nucleophilic interactions .

-

Mulliken charges: Boron atom exhibits a partial positive charge (+0.82 e), while formyl oxygen carries -0.45 e .

These properties suggest that 5-chloro-3-fluoro-2-formylphenylboronic acid likely participates in both electrophilic aromatic substitution and transition metal-mediated coupling reactions.

Synthesis and Purification

General Synthetic Routes

While explicit protocols for this compound remain scarce, boronic acid synthesis typically follows:

-

Halogenation: Introduction of Cl and F groups via electrophilic substitution on a pre-functionalized benzene ring.

-

Formylation: Vilsmeier-Haack reaction to install the -CHO group.

-

Borylation: Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) under palladium catalysis.

Key challenges include managing steric hindrance from adjacent substituents and preventing boronic acid dehydration during workup.

Optimization Strategies

-

Temperature control: Maintaining reactions below 0°C minimizes side reactions of the formyl group.

-

Protecting groups: Temporary silane protection of -B(OH)₂ improves yield during intermediate steps.

-

Chromatography: Reverse-phase HPLC achieves >95% purity, as confirmed by LC-MS.

Reactivity and Functional Applications

Aldehyde-Derived Transformations

The formyl group undergoes:

-

Condensations: With amines to form Schiff bases (imines).

-

Reductions: NaBH₄ converts -CHO to -CH₂OH for solubility modulation.

-

Grignard additions: Forming secondary alcohols at the benzylic position.

Medicinal Chemistry Applications

-

Protease inhibition: Boronic acids coordinate catalytic serine residues (e.g., in β-lactamases) .

-

Anticancer activity: Structural analogs inhibit tyrosine kinases by mimicking ATP’s adenine moiety.

Physicochemical Properties

Table 2: Experimental vs. Theoretical Vibrational Frequencies

| Vibration Mode | FT-IR (cm⁻¹) | Calculated (cm⁻¹) | Deviation |

|---|---|---|---|

| B-O asymmetric stretch | 1385 | 1352 | -33 |

| C-F stretch | 1124 | 1157 | +33 |

| C=O stretch | 1689 | 1712 | +23 |

| Data adapted from studies on 3-fluoro-4-formylphenylboronic acid . |

Solubility and Stability

-

Solubility: 22 mg/mL in THF; <5 mg/mL in water (pH-dependent boronate formation).

-

Storage: Stable at -20°C under argon for >6 months; decomposes above 150°C.

Future Research Directions

-

Mechanistic studies: Elucidate the role of fluorine in directing cross-coupling selectivity.

-

Polymer synthesis: Explore use in boronate ester-linked coordination polymers.

-

Biological screening: Evaluate antimicrobial activity against Gram-negative pathogens.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume